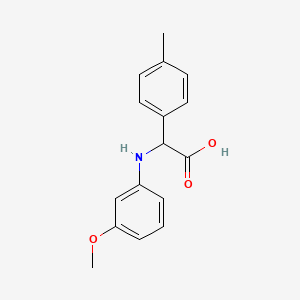
2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid is an organic compound that belongs to the class of amino acids It features a methoxyphenyl group and a p-tolyl group attached to the central amino acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and p-tolylacetic acid.
Reaction Conditions: The reaction conditions may include the use of a suitable solvent (e.g., ethanol or methanol), a catalyst (e.g., palladium on carbon), and a base (e.g., sodium hydroxide).
Reaction Steps: The reaction involves the coupling of 3-methoxyaniline with p-tolylacetic acid under reflux conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways Involved: Biochemical pathways that are affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((3-Methoxyphenyl)amino)-2-phenylacetic acid: Similar structure but lacks the p-tolyl group.
2-((3-Methoxyphenyl)amino)-2-(m-tolyl)acetic acid: Similar structure with a different position of the tolyl group.
Uniqueness
2-((3-Methoxyphenyl)amino)-2-(p-tolyl)acetic acid is unique due to the presence of both methoxyphenyl and p-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
2-(3-methoxyanilino)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C16H17NO3/c1-11-6-8-12(9-7-11)15(16(18)19)17-13-4-3-5-14(10-13)20-2/h3-10,15,17H,1-2H3,(H,18,19) |
Clé InChI |
YIQNHUPBNFKCCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


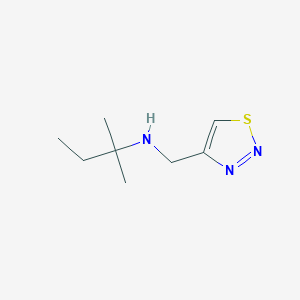

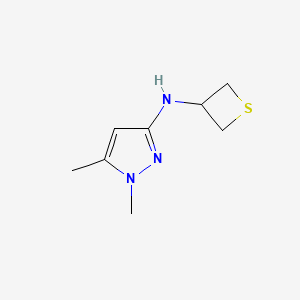
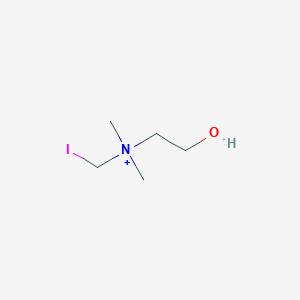

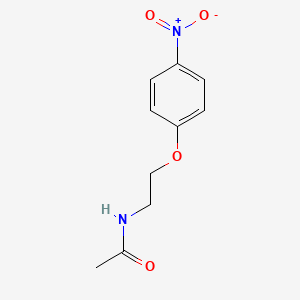
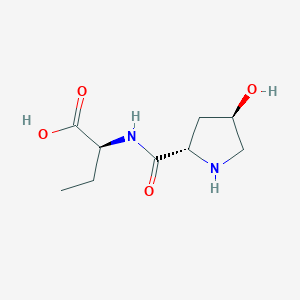
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)

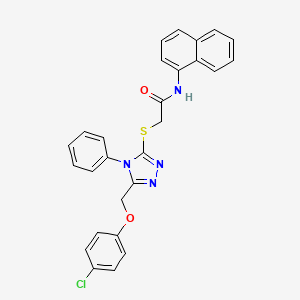
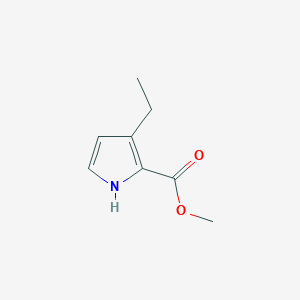
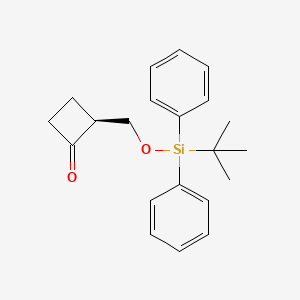

![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)
